diallyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the pyridine ring and the esterification to introduce the diallyl groups .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for diallyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
What sets diallyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique combination of functional groups, which can be tailored for specific applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C32H33N3O5 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H33N3O5/c1-6-18-39-31(36)27-21(4)33-22(5)28(32(37)40-19-7-2)29(27)26-20-35(24-12-10-9-11-13-24)34-30(26)23-14-16-25(17-15-23)38-8-3/h6-7,9-17,20,29,33H,1-2,8,18-19H2,3-5H3 |
InChI Key |
YBOWOAGFJWCTLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC=C)C)C)C(=O)OCC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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